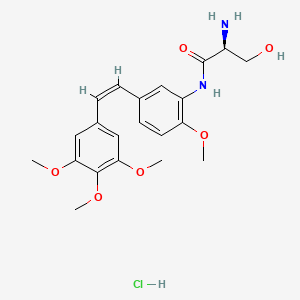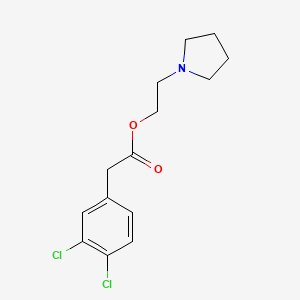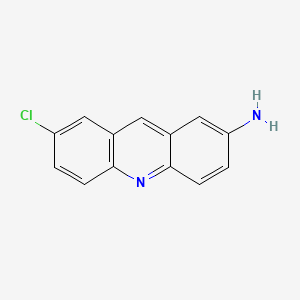
Acridine, 2-amino-7-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 2,7-diamino-, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Antiparasitic Properties
Acridine derivatives, including 2-amino-7-chloro-acridine, have demonstrated significant in vitro antiparasitic properties. They have been studied for their effectiveness against parasites such as Leishmania infantum. The antileishmanial activity of these compounds depends on the nature of the substituents in the acridine structure. These findings suggest that acridine compounds could be considered multitarget drugs with potential applications in parasitic disease treatment (Di Giorgio et al., 2003).
DNA Intercalation and Binding Properties
Acridine derivatives have been linked to various positions of oligonucleotides, showing interesting DNA-binding properties. These properties have implications for understanding DNA metabolism and could inform the development of drugs targeting genetic material. The attachment of the acridine derivative to oligonucleotides influences their binding to DNA, which can be crucial in the study of gene expression and regulation (Asseline et al., 1996).
Anticancer Research
Some studies have investigated the potential of acridine derivatives in anticancer therapy. Their ability to intercalate DNA makes them candidates for designing drugs that target cancer cells' genetic material. Research on dinuclear rhodium(II) carboxylate complexes with diamine-substituted acridine ligands, for example, has provided insights into designing potential anticancer drugs (Goodgame et al., 1988).
Sensor Development for Metal Detection
Acridine-based sensors have been developed for the detection of metal ions like Cu(II) in solutions. These sensors demonstrate a change in color upon binding to specific metal ions, making them useful in environmental monitoring and industrial applications (Dai et al., 2018).
Propriétés
Numéro CAS |
23045-20-7 |
|---|---|
Nom du produit |
Acridine, 2-amino-7-chloro- |
Formule moléculaire |
C13H9ClN2 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
7-chloroacridin-2-amine |
InChI |
InChI=1S/C13H9ClN2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,15H2 |
Clé InChI |
ZXXJLAKNTDVKRB-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N |
SMILES canonique |
C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N |
Apparence |
Solid powder |
Autres numéros CAS |
23045-20-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acridine, 2-amino-7-chloro- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



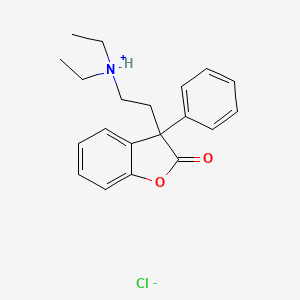
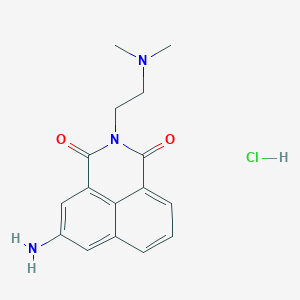
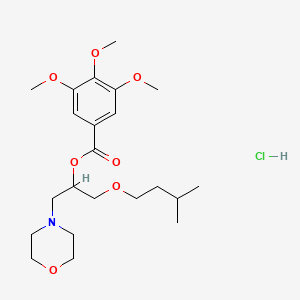
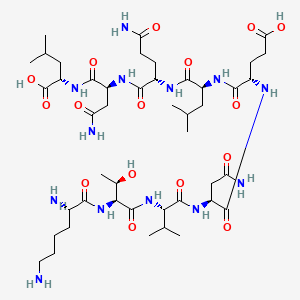
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
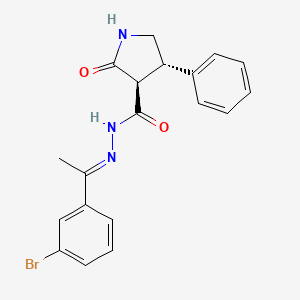
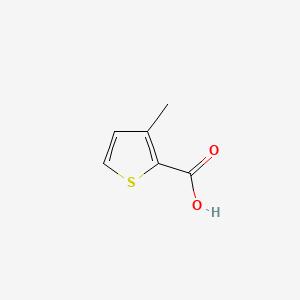
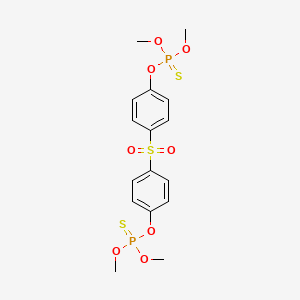
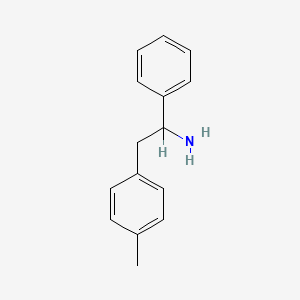
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
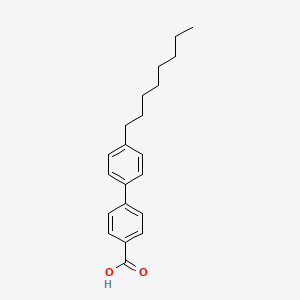
![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)
